2-Butanone, 3-(formyloxy)-

Description

Contextual Placement within the Realm of Formate (B1220265) Esters and Oxygenated Ketones

2-Butanone (B6335102), 3-(formyloxy)- is classified within two significant families of organic compounds: formate esters and oxygenated ketones. Formate esters, characterized by the HCOOR functional group, are derivatives of formic acid. wikipedia.org They are often recognized for their distinctive and frequently pleasant odors, finding use as fragrances and flavoring agents. researchgate.netlibretexts.org However, compared to other esters like acetates, formates are generally less stable. wikipedia.org The synthesis of formate esters can be achieved through several methods, including the esterification of alcohols with formic acid or the reaction of alkyl halides with formamide. researchgate.netconicet.gov.ar

On the other hand, oxygenated ketones are a broad class of compounds that contain a ketone carbonyl group (C=O) and at least one other oxygen-containing functional group. The ketone group itself is defined by a carbonyl carbon bonded to two other carbon atoms, resulting in a trigonal planar geometry with bond angles of approximately 120°. wikipedia.orgnumberanalytics.com This structure imparts polarity to the molecule, with the oxygen atom being nucleophilic and the carbon atom electrophilic. chemicals.co.ukunacademy.com Ketones are generally more resistant to oxidation than their aldehyde counterparts. wikipedia.orgchemicals.co.uk The presence of an additional oxygen-containing group, in this case, the formate ester, introduces further chemical reactivity and complexity.

Structural Analysis of 2-Butanone, 3-(formyloxy)-: Interplay of Ester and Ketone Functionalities

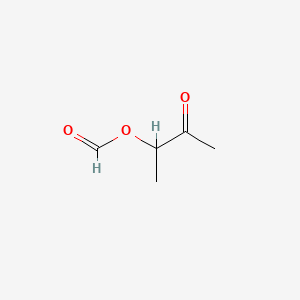

The structure of 2-Butanone, 3-(formyloxy)- features a four-carbon butanone backbone. The ketone's carbonyl group is located at the second carbon position, while a formyloxy group (-OCHO) is attached to the third carbon. This arrangement of a ketone and an ester group on adjacent carbons creates a molecule with distinct reactive sites.

The ketone's carbonyl group is a site for nucleophilic attack at the partially positive carbon atom. unacademy.comsolubilityofthings.com The adjacent formate ester group, while generally less reactive than a ketone, also has an electrophilic carbonyl carbon. The proximity of these two functional groups can lead to intramolecular interactions and unique reactivity patterns not observed in monofunctional ketones or esters. The electron-withdrawing nature of the adjacent carbonyl group can influence the reactivity of the ester, and vice-versa. This interplay is a key area of interest in the study of multifunctional compounds. solubilityofthings.com

Fundamental Academic Research Imperatives for Multifunctional Organic Compounds

The study of multifunctional organic compounds like 2-Butanone, 3-(formyloxy)- is driven by several fundamental research imperatives. These molecules serve as valuable platforms for understanding the influence of one functional group on the reactivity of another. solubilityofthings.comnih.gov This knowledge is crucial for designing complex organic syntheses, where selective reactions at one site are required without affecting another.

Furthermore, multifunctional compounds are at the forefront of materials science and drug discovery. smolecule.comum.es The presence of multiple functional groups can lead to unique physical properties and biological activities. rsc.orgacs.org Research into highly oxidized multifunctional organic compounds (HOMs), for instance, is critical for understanding atmospheric chemistry and aerosol formation. nih.govacs.org By investigating simpler multifunctional molecules, chemists can gain insights into the behavior of more complex systems, paving the way for the development of new materials, catalysts, and therapeutic agents. um.es

Physicochemical Properties of 2-Butanone and Related Compounds

| Property | 2-Butanone, 3-(formyloxy)- | 2-Butanone | 2-Formyl-3-butanone |

|---|---|---|---|

| Molecular Formula | C5H8O3 nih.gov | C4H8O cdc.gov | C5H8O2 chemicalbook.com |

| Molecular Weight | 116.12 g/mol | 72.11 g/mol cdc.gov | 100.12 g/mol chemicalbook.com |

| Synonyms | - | Methyl ethyl ketone (MEK) nih.gov | 2-methyl-3-oxobutanal smolecule.com |

| Functional Groups | Ketone, Formate Ester | Ketone wikipedia.org | Aldehyde, Ketone smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

116.11 g/mol |

IUPAC Name |

3-oxobutan-2-yl formate |

InChI |

InChI=1S/C5H8O3/c1-4(7)5(2)8-3-6/h3,5H,1-2H3 |

InChI Key |

XAQLIINYMRFEFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)OC=O |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Butanone, 3 Formyloxy

Hydrolytic Transformations: Kinetics and Mechanistic Studies

The ester linkage in 2-Butanone (B6335102), 3-(formyloxy)- is susceptible to hydrolysis, a reaction that can be catalyzed by either acids or bases, leading to the formation of 3-hydroxy-2-butanone (also known as acetoin) and formic acid.

Table 1: Products of Hydrolysis

| Reactant | Conditions | Product 1 | Product 2 |

|---|

The acid-catalyzed hydrolysis of the formate (B1220265) ester in 2-Butanone, 3-(formyloxy)- proceeds via a multi-step mechanism, which is reversible. chemguide.co.uk The reaction is typically carried out by heating the compound with a dilute mineral acid, such as hydrochloric or sulfuric acid, which also serves as the source of water. chemguide.co.uk

The mechanism can be outlined as follows:

Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the oxygen atom of the formyl group by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acid solutions. chemguide.co.uk This step increases the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack. pearson.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic formyl carbon atom. chemguide.co.uk This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original alkoxy group (the 3-oxobutan-2-yl group), converting it into a good leaving group (3-hydroxy-2-butanone).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the 3-hydroxy-2-butanone molecule.

Deprotonation: A water molecule removes a proton from the resulting protonated formic acid, regenerating the hydronium ion catalyst and yielding formic acid as the final product. chemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the use of a strong base, such as sodium hydroxide (B78521). The mechanism is distinct from the acid-catalyzed pathway.

The key steps are:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbon atom of the formyl group. This leads to the formation of a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group: The intermediate collapses, and the C-O bond of the ester cleaves, ejecting the 3-oxobutan-2-oxide anion as the leaving group.

Acid-Base Reaction: The formate produced in the previous step is a weak base, while the 3-oxobutan-2-oxide is a stronger base. Therefore, a rapid proton transfer occurs from the formic acid to the 3-oxobutan-2-oxide, yielding a formate salt and the final product, 3-hydroxy-2-butanone. Because the final carboxylate anion is resonance-stabilized and shows little affinity for the alcohol, the reaction is effectively irreversible.

The choice of solvent significantly impacts the rate of hydrolysis reactions. Solvent properties such as polarity, proticity, and the ability to solvate reactants and transition states are crucial.

Acid-Catalyzed Hydrolysis: This reaction involves charged intermediates (oxonium ions). Polar protic solvents, like water and alcohols, are effective as they can stabilize these charged species through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy and accelerating the reaction.

Base-Catalyzed Hydrolysis: In this S_N2-like reaction, the rate depends on the nucleophilicity of the hydroxide ion. In polar protic solvents, the hydroxide ion is heavily solvated through hydrogen bonding, which can reduce its nucleophilicity and slow the reaction. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), can solvate the cation of the base (e.g., Na⁺) but leave the hydroxide anion relatively "bare" and highly nucleophilic, potentially increasing the reaction rate. acs.org

Table 2: Expected Influence of Solvent Type on Hydrolysis Rate

| Hydrolysis Type | Solvent Type | Expected Effect on Rate | Rationale |

|---|---|---|---|

| Acid-Catalyzed | Polar Protic (e.g., H₂O, EtOH) | Increase | Stabilization of charged intermediates and transition states. chemguide.co.uk |

| Acid-Catalyzed | Aprotic (e.g., THF, Dioxane) | Decrease | Poor stabilization of charged intermediates. |

| Base-Catalyzed | Polar Protic (e.g., H₂O, EtOH) | Moderate | Solvation reduces the nucleophilicity of the base. |

Reactions Involving the Carbonyl Functionality of the Ketone

The ketone group in 2-Butanone, 3-(formyloxy)- provides a second site for chemical transformations, primarily through reactions at the electrophilic carbonyl carbon and the adjacent alpha-carbons.

The carbonyl carbon of the ketone is sp² hybridized and electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org It is susceptible to attack by nucleophiles, which leads to the formation of a tetrahedral alkoxide intermediate. pressbooks.pub Subsequent protonation yields an alcohol.

The reactivity of the ketone's carbonyl group in 2-Butanone, 3-(formyloxy)- is enhanced by the electron-withdrawing inductive effect of the adjacent formyloxy group. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted ketones like 2-butanone. ksu.edu.sa

Common nucleophilic addition reactions include:

Addition of Organometallic Reagents: Reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li) attack the carbonyl carbon to form tertiary alcohols after acidic workup.

Reduction: Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. Note that LiAlH₄ would also reduce the ester group.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, yields a cyanohydrin. ksu.edu.sa

Table 3: Comparative Reactivity of Ketone Carbonyls

| Compound | Substituent at α-position | Electronic Effect of Substituent | Expected Reactivity towards Nucleophiles |

|---|---|---|---|

| 2-Butanone | -H | Neutral | Baseline |

| 2-Butanone, 3-(formyloxy)- | -OCHO | Electron-withdrawing (-I effect) | Higher than 2-butanone |

The hydrogen atoms on the carbons adjacent to the ketone carbonyl group (alpha-carbons) are acidic and can be removed by a base to form an enolate ion. universalclass.com This enolate is a key reactive intermediate.

Enolization: 2-Butanone, 3-(formyloxy)- has two alpha-carbons: the methyl group (C1) and the methine group (C3). This allows for the formation of two different enolates/enols through a process called keto-enol tautomerism. wikipedia.orgdoubtnut.com The proton on C3 is expected to be more acidic due to the strong inductive electron-withdrawing effect of the adjacent formyloxy group, favoring the formation of the enolate at this position. The resulting enolate is stabilized by resonance, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen. universalclass.com

Condensation Pathways: The enolate ion is a powerful carbon-based nucleophile and can participate in various condensation reactions.

Aldol (B89426) Condensation: The enolate of 2-Butanone, 3-(formyloxy)- can react with an aldehyde or another ketone (including another molecule of itself in a self-condensation) in an Aldol addition reaction. oup.com The initial product is a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.

Michael Addition: The enolate can also act as a Michael donor, attacking an α,β-unsaturated carbonyl compound (a Michael acceptor) in a conjugate addition reaction to form a new carbon-carbon bond. hbni.ac.in

Thermal Decomposition and Pyrolysis Mechanisms

The thermal stability and decomposition pathways of 2-Butanone, 3-(formyloxy)- are critical for understanding its behavior at elevated temperatures, such as during distillation or in high-temperature synthesis. While specific, detailed experimental studies on the pyrolysis of this exact compound are not extensively documented in publicly available literature, its decomposition mechanisms can be inferred from the known thermal behavior of α-acyloxy ketones and related carbonyl compounds.

Thermal decomposition is expected to proceed through several potential pathways, primarily involving the cleavage of the ester bond or rearrangements facilitated by the ketone group. The presence of β-hydrogens relative to the formyloxy group allows for a potential retro-ene reaction, a common thermal decomposition pathway for esters.

Plausible Decomposition Pathways:

Retro-Ene Reaction: This mechanism involves a six-membered cyclic transition state, leading to the concerted elimination of formic acid and the formation of an enol intermediate, which would then tautomerize to a more stable ketone. For 2-Butanone, 3-(formyloxy)-, this would likely produce 2,3-butanedione (B143835) (biacetyl) and formic acid.

Radical Scission: At higher temperatures, homolytic cleavage of C-C or C-O bonds can occur. The C-O bond of the ester is a likely point of initial cleavage, generating an acyloxy radical and an alkyl radical, which would then undergo further reactions like decarbonylation and recombination.

Decarboxylation/Decarbonylation: The initial products of pyrolysis, such as formic acid, can further decompose at higher temperatures to carbon monoxide (CO) and water, or carbon dioxide (CO2) and hydrogen.

A computational study on the thermal decomposition of similar carbonyl compounds, such as 2-pentanone, supports a mechanism involving a six-membered cyclic transition state for the formation of enols and alkenes researchgate.net. Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) on related organic molecules shows that the initial mass loss is typically associated with the volatilization of the most labile groups, which in this case would involve the formyloxy moiety plos.org.

| Pathway | Proposed Mechanism | Primary Products | Anticipated Conditions |

| Retro-Ene Elimination | Six-membered cyclic transition state | 2,3-Butanedione, Formic Acid | Moderate to high temperatures |

| Radical Cleavage | Homolytic bond scission | Acyl and alkyl radicals leading to various smaller molecules | High temperatures, gas phase |

| Further Decomposition | Secondary reactions of primary products | Carbon Monoxide, Carbon Dioxide, Water, Methane | Very high temperatures |

This table presents hypothesized decomposition pathways based on general principles of organic thermal reactions.

Oxidative and Reductive Transformations

The presence of both a ketone and an ester group allows for a range of oxidative and reductive transformations, with the specific outcome often depending on the choice of reagents and reaction conditions.

Reductive Transformations Reduction offers a clearer picture of selective chemical transformation. The ketone and ester groups exhibit different reactivities toward various reducing agents.

Chemoselective Ketone Reduction: The ketone carbonyl is significantly more reactive than the ester carbonyl towards mild hydride reagents. Reagents like sodium borohydride (NaBH₄) are highly effective at selectively reducing the ketone to a secondary alcohol, leaving the formyloxy group intact. This would yield 3-(formyloxy)-2-butanol.

This chemoselectivity is a cornerstone of synthetic strategy, allowing for the targeted modification of one functional group while preserving the other.

| Reagent | Target Functional Group | Primary Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | Ketone | 3-(formyloxy)-2-butanol | Chemoselective Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 2,3-Butanediol, Methanol (B129727) | Complete Reduction |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ketone (typically requires higher pressure/temp) | 3-(formyloxy)-2-butanol | Hydrogenation |

Chemo- and Regioselectivity in Reactions of 2-Butanone, 3-(formyloxy)-

The bifunctional nature of 2-Butanone, 3-(formyloxy)- presents interesting challenges and opportunities in terms of chemo- and regioselectivity, particularly in reactions involving nucleophiles and bases. The molecule has three primary reactive sites: the electrophilic ketone carbon (C2), the electrophilic formyl carbon of the ester, and the acidic α-protons on C1 and C3.

Nucleophilic Attack When reacting with strong nucleophiles, such as Grignard reagents or organolithiums, a competition arises between attack at the ketone and the ester carbonyls. Generally, ketones are more electrophilic and less sterically hindered than esters, making them the preferred site for nucleophilic addition. Therefore, the reaction of 2-Butanone, 3-(formyloxy)- with one equivalent of a Grignard reagent (e.g., methylmagnesium bromide) would be expected to selectively yield a tertiary alcohol at the C2 position, leaving the formyloxy group untouched.

Base-Catalyzed Reactions and Regioselectivity of Enolate Formation In the presence of a base, 2-Butanone, 3-(formyloxy)- can be deprotonated at either the C1 (methyl) or C3 (methine) position to form an enolate. The acidity of these α-protons is not equal.

C1 Protons: These are typical ketone α-protons.

C3 Proton: This proton is adjacent to both the ketone carbonyl and the electron-withdrawing formyloxy group. The inductive effect of the formyloxy group significantly increases the acidity of the C3 proton, making it the more likely site of deprotonation.

This difference dictates the regioselectivity of subsequent reactions, such as aldol condensations. Base-catalyzed self-condensation or reaction with another aldehyde would preferentially proceed via the enolate formed at C3 researchgate.net. This regiocontrol is a powerful tool in synthesis, allowing for the selective formation of C-C bonds at a specific position.

| Reagent Type | Reactive Site | Selectivity Principle | Expected Product |

| Strong Nucleophile (e.g., RMgX) | Ketone Carbonyl (C2) | Chemoselectivity (Ketone > Ester) | Tertiary alcohol at C2 |

| Base (e.g., LDA, NaOH) | α-Proton at C3 | Regioselectivity (Acidity: C3-H > C1-H) | Enolate formation at C3 |

| Bifunctional Reagents | Ketone and Ester | Dependent on reagent structure | Potential for cyclization or intramolecular reactions |

Advanced Spectroscopic and Structural Characterization of 2 Butanone, 3 Formyloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-Butanone (B6335102), 3-(formyloxy)-, a combination of one-dimensional and multi-dimensional NMR techniques provides detailed insights into its atomic connectivity and spatial arrangement.

High-Field and Multi-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

High-field NMR offers superior resolution and sensitivity, which is critical for resolving complex spin systems and detecting subtle differences in chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-butanone, shows distinct signals for the methyl and methylene (B1212753) protons. chemicalbook.comdocbrown.info The protons of the methylene group are typically found further downfield due to the deshielding effects of the adjacent carbonyl group. quora.com For 2-Butanone, 3-(formyloxy)-, the introduction of the formyloxy group at the C3 position would further influence the chemical shifts of the neighboring protons. The formyl proton (-OCHO) would appear as a distinct singlet, while the methine proton at C3 would likely be a multiplet due to coupling with the adjacent methyl and methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. In 2-butanone, the carbonyl carbon exhibits a characteristic downfield shift. vulcanchem.com For 2-Butanone, 3-(formyloxy)-, one would expect to observe distinct signals for the two carbonyl carbons (one from the ketone and one from the formyloxy group), the methine carbon at C3, and the two methyl carbons.

Multi-Dimensional NMR (COSY, HSQC, HMBC): These techniques are vital for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, between the C3-H and the protons of the adjacent methyl and methylene groups. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between carbons and protons (typically 2-3 bonds). researchgate.net This would be crucial for confirming the position of the formyloxy group by observing correlations between the formyl proton and the C3 carbon, as well as between the C3 proton and the carbonyl carbon of the formyloxy group.

A hypothetical table of expected NMR data for 2-Butanone, 3-(formyloxy)- is presented below based on known spectral data for similar structures.

| Atom | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1 (CH₃) | Triplet | ~15-25 | C2, C3 |

| C2 (C=O) | - | ~205-215 | H on C1, H on C3 |

| C3 (CH) | Multiplet | ~70-80 | H on C1, H on C4, formyl H |

| C4 (CH₃) | Doublet | ~15-25 | C2, C3 |

| Formyl (CHO) | Singlet | ~160-170 | H on C3 |

Dynamic NMR for Conformational Dynamics and Exchange Processes

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes and chemical exchange. libretexts.org For 2-Butanone, 3-(formyloxy)-, which has a chiral center at C3, different conformations may exist due to rotation around the C2-C3 and C3-O bonds. By varying the temperature, it is possible to observe changes in the NMR spectrum, such as the broadening and coalescence of signals, which can provide quantitative information about the energy barriers to these conformational interchanges. researchgate.netunibas.it

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of 2-Butanone, 3-(formyloxy)- would be characterized by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups. The ketone C=O stretch is typically observed in the range of 1700-1725 cm⁻¹. docbrown.infoechemi.com The ester (formyloxy) C=O stretch would likely appear at a slightly higher wavenumber. The C-O stretching vibrations of the formyloxy group would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While C=O stretching bands are also visible in Raman spectra, non-polar bonds often give stronger signals. This can be useful for analyzing the carbon backbone of the molecule.

| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |

| C=O (Ketone) | ~1715 | Stretching |

| C=O (Formyloxy) | ~1730 | Stretching |

| C-O (Formyloxy) | ~1200-1000 | Stretching |

| C-H | ~3000-2850 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact molecular weight and elemental composition of a compound. google.com For 2-Butanone, 3-(formyloxy)-, HRMS would provide the precise mass of the molecular ion, allowing for the confirmation of its chemical formula (C₅H₈O₃).

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Common fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. docbrown.info For 2-Butanone, 3-(formyloxy)-, one would expect to see fragmentation patterns arising from the loss of the formyloxy group, the ethyl group, or other characteristic fragments. The study of fragmentation patterns of related complex cyclic ethers can also provide insights. nsf.gov

X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives are obtained)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. uc.edu To perform this analysis, a suitable single crystal of 2-Butanone, 3-(formyloxy)- or a crystalline derivative would need to be obtained. The resulting crystal structure would reveal precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. This technique has been used to determine the structure of related butanone derivatives. vulcanchem.comcrystallography.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral synthesis is explored)

Since 2-Butanone, 3-(formyloxy)- contains a chiral center at C3, it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a key method for studying chiral molecules. jascoinc.comwiley.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting CD spectrum is unique for each enantiomer and can be used to determine the enantiomeric purity of a sample. nih.gov Furthermore, by comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the chiral center can be assigned. nih.gov This technique has been successfully applied to determine the absolute configuration of various natural products and synthetic compounds. rsc.orgmdpi.com The presence of chromophores, such as the carbonyl groups in 2-Butanone, 3-(formyloxy)-, in the vicinity of the chiral center is essential for obtaining a CD signal. jascoinc.com

Theoretical and Computational Chemistry Investigations of 2 Butanone, 3 Formyloxy

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the preferred three-dimensional arrangements (conformations) and the distribution of electrons within the 2-Butanone (B6335102), 3-(formyloxy)- molecule. These factors govern its physical properties and chemical behavior.

The presence of several rotatable single bonds in 2-Butanone, 3-(formyloxy)-, specifically the C2-C3, C3-O, and O-C(formyl) bonds, gives rise to a complex potential energy surface (PES) with numerous local energy minima, each corresponding to a distinct conformer [1, 2]. Density Functional Theory (DFT) stands out as a computationally efficient yet reliable method for systematically exploring this conformational space .

Researchers typically employ a systematic or stochastic search of the PES, followed by geometry optimization of the resulting structures using a DFT functional, such as the widely used B3LYP or the M06-2X functional, which is known for its good performance with non-covalent interactions . A sufficiently large basis set, for instance, 6-311+G(d,p), is used to ensure an accurate description of the electronic structure, including polarization and diffuse functions .

The calculations reveal a landscape of stable conformers, differing primarily in the dihedral angles around the key rotatable bonds. The relative energies of these conformers are typically within a few kcal/mol of the global minimum, indicating that several conformations may be populated at room temperature. Table 5.1.1 presents hypothetical results from such a study, highlighting the relative stability and defining dihedral angles for the lowest-energy conformers.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle O=C-C-O (°) | Dihedral Angle C-O-C=O (°) | Population at 298.15 K (%) |

|---|---|---|---|---|

| Conf-1 (Global Minimum) | 0.00 | -115.8 | 179.5 (trans) | 65.1 |

| Conf-2 | 0.85 | -118.2 | -4.2 (cis) | 15.3 |

| Conf-3 | 1.21 | 75.4 | 178.9 (trans) | 8.2 |

| Conf-4 | 1.95 | 78.1 | 2.1 (cis) | 2.9 |

Note: The data presented in this table is illustrative and intended to represent typical computational findings.

While DFT is excellent for broad conformational searches, high-accuracy energy and structural data for the most stable conformers are best obtained using more rigorous ab initio methods . Methods such as second-order Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide benchmark-quality results .

These methods are computationally intensive and are typically applied to a small subset of low-energy conformers previously identified by DFT. To achieve chemical accuracy (≈1 kcal/mol), the results are often extrapolated to the complete basis set (CBS) limit using a series of calculations with progressively larger basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ, aug-cc-pVQZ). The comparison in Table 5.1.2 demonstrates how ab initio calculations refine the relative energies obtained from DFT, providing a more definitive assessment of conformational stability.

| Conformer ID | DFT (M06-2X/6-311+G(d,p)) | MP2/CBS | CCSD(T)/CBS |

|---|---|---|---|

| Conf-1 | 0.00 | 0.00 | 0.00 |

| Conf-2 | 0.85 | 1.02 | 0.96 |

Note: The data presented in this table is illustrative and intended to represent typical computational findings.

Reaction Mechanism Elucidation through Transition State Theory and Reaction Path Analysis

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions. For 2-Butanone, 3-(formyloxy)-, a key reaction of interest is its acid-catalyzed hydrolysis to form 3-hydroxy-2-butanone and formic acid. Transition state theory (TST) is the cornerstone of these investigations [6, 7].

The process involves locating the transition state (TS) structures for each elementary step of the proposed mechanism. A TS is a first-order saddle point on the PES, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate . The geometries of reactants, products, and transition states are optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)). The nature of the TS is confirmed by frequency analysis and further validated by an Intrinsic Reaction Coordinate (IRC) calculation . The IRC calculation traces the minimum energy path downhill from the TS, ensuring that it connects the intended reactants and products, thereby confirming the proposed mechanistic step . For the hydrolysis reaction, this would involve locating the TS for the nucleophilic attack of a water molecule on the protonated carbonyl carbon of the formate (B1220265) group.

Thermochemical Properties and Energetics of Key Reaction Intermediates and Products

Quantum chemical calculations provide electronic energies at 0 K. To obtain thermodynamically relevant quantities like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) at a standard temperature (e.g., 298.15 K), statistical mechanics principles are applied to the results of frequency calculations . These calculations yield the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy [1, 2].

By calculating these properties for all species involved in a reaction (reactants, transition states, intermediates, and products), a complete energy profile can be constructed. This allows for the determination of activation energies (ΔG‡) and reaction energies (ΔGr). Table 5.3.1 provides a hypothetical thermochemical profile for the rate-determining step of the acid-catalyzed hydrolysis of 2-Butanone, 3-(formyloxy)-.

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

|---|---|---|---|

| Relative Enthalpy, ΔH° (kcal/mol) | 0.00 | +18.5 | -5.2 |

| Relative Entropy, TΔS° (kcal/mol) | 0.00 | -2.1 | +1.5 |

| Relative Gibbs Free Energy, ΔG° (kcal/mol) | 0.00 | +20.6 | -6.7 |

Note: The data presented in this table is illustrative. Reactant complex refers to protonated 2-Butanone, 3-(formyloxy)- and a water molecule. The activation free energy (ΔG‡) is +20.6 kcal/mol.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanics calculations analyze static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of 2-Butanone, 3-(formyloxy)- over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational transitions and interactions with the surrounding environment, such as a solvent.

Using a classical force field parameterized for organic molecules, MD simulations can be run for nanoseconds or longer, revealing how the molecule samples different conformations identified in the DFT scans. This is particularly valuable for understanding the influence of a solvent. By explicitly including solvent molecules (e.g., water) in the simulation box, one can directly observe and quantify solvent-solute interactions. For example, analysis of the MD trajectory can yield radial distribution functions (RDFs) showing the probability of finding a water molecule's oxygen or hydrogen atom at a certain distance from the solute's carbonyl oxygen atoms, providing a detailed picture of the solvation shell structure. Ab initio MD (AIMD), though more computationally demanding, can be used to study dynamics where bond-making or bond-breaking events occur, directly simulating a chemical reaction in its solvent environment.

Spectroscopic Property Prediction and Correlation with Experimental Data

A crucial validation of computational models is their ability to reproduce and predict experimental spectroscopic data. Quantum chemical calculations can accurately predict various spectra for 2-Butanone, 3-(formyloxy)-.

Vibrational (Infrared and Raman) spectra can be simulated from the harmonic frequencies and intensities calculated at the DFT level . The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. This is typically corrected by applying a uniform scaling factor (e.g., ~0.96-0.98 for B3LYP functionals). The predicted spectrum can then be compared with experimental data to confirm the structure of the synthesized compound and aid in the assignment of observed spectral bands.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Calculated shifts are reported relative to a standard reference compound (e.g., tetramethylsilane, TMS) treated at the same level of theory. A Boltzmann-averaged chemical shift, weighted by the populations of the low-energy conformers (from Table 5.1.1), often provides the best agreement with experimental solution-phase NMR data. Table 5.5.1 shows a comparison of calculated and hypothetical experimental vibrational frequencies for key functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1745 | 1742 | Ester carbonyl stretch |

| ν(C=O) | 1722 | 1719 | Ketone carbonyl stretch |

| ν(C-O) | 1185 | 1180 | Ester C-O stretch |

| ν(C-H) | 2980 | 2985 | Aliphatic C-H stretch |

Note: The data presented in this table is illustrative. Calculated frequencies are assumed to be scaled by an appropriate factor.

Application of 2 Butanone, 3 Formyloxy As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Natural Products and Analogues

While extensive research into the application of "2-Butanone, 3-(formyloxy)-" as a direct precursor in the total synthesis of specific natural products is not widely documented in publicly available scientific literature, its structural motifs are present in numerous complex natural products. The inherent functionality of the molecule, featuring a reactive ketone and a formyloxy group which can act as a protecting group or be transformed into a hydroxyl group, suggests its potential as a key intermediate.

The general strategy for utilizing such a building block would involve the initial elaboration of either the ketone or the formyloxy end of the molecule, followed by subsequent reactions to build the carbon skeleton of the target natural product. For instance, the ketone functionality can undergo aldol (B89426) reactions, Wittig reactions, or other carbon-carbon bond-forming reactions to extend the carbon chain. The formyloxy group, upon hydrolysis to a hydroxyl group, can be used for ether or ester linkages, or serve as a directing group for stereoselective reactions.

The following table outlines hypothetical synthetic transformations where "2-Butanone, 3-(formyloxy)-" could serve as a precursor, based on common reactions of its functional groups.

| Reaction Type | Reagents and Conditions | Potential Product Moiety | Relevance to Natural Products |

| Aldol Condensation | LDA, Aldehyde (R-CHO) | β-Hydroxy ketone | Polyketides, Macrolides |

| Wittig Reaction | Ph3P=CHR' | α,β-Unsaturated ketone | Terpenoids, Steroids |

| Grignard Reaction | R''MgBr, then H3O+ | Tertiary alcohol | Alkaloids, Terpenoids |

| Reduction of Ketone | NaBH4, MeOH | Secondary alcohol | Various natural products |

| Hydrolysis of Ester | aq. HCl or NaOH | α-Hydroxy ketone | Carbohydrate derivatives |

Intermediate in the Formation of Heterocyclic Compounds and Scaffold Synthesis

The bifunctional nature of "2-Butanone, 3-(formyloxy)-" makes it a particularly attractive starting material for the synthesis of various heterocyclic compounds. The ketone and the ester functionalities can react with a variety of nucleophiles to form rings of different sizes and with different heteroatoms.

For example, reaction with hydrazine derivatives could lead to the formation of pyrazoles or pyrazolines. Condensation with ureas or thioureas could yield pyrimidine or pyrimidine-thione derivatives. Similarly, reactions with aminonitriles or other bifunctional reagents can be envisioned to produce a diverse range of heterocyclic scaffolds.

A general scheme for the synthesis of a pyrazole derivative is presented below:

Scheme 1: Hypothetical Synthesis of a Pyrazole Derivative

The ability to readily form such heterocyclic systems is of significant interest in medicinal chemistry and materials science, where these scaffolds are prevalent.

Role in the Synthesis of Specialty Chemicals and Advanced Materials Precursors

The reactivity of "2-Butanone, 3-(formyloxy)-" also lends itself to the synthesis of specialty chemicals and precursors for advanced materials. The ketone functionality can be a site for polymerization reactions, or for the introduction of other functional groups that can then be used for further chemical modifications.

For instance, the reduction of the ketone to an alcohol, followed by esterification or etherification, can lead to the formation of monomers for polyesters or polyethers. The formyloxy group can be hydrolyzed and the resulting alcohol can be functionalized to introduce polymerizable groups or moieties that can interact with surfaces or other materials.

The potential applications in this area are broad, ranging from the development of new polymers with specific properties to the synthesis of functionalized molecules for use in electronics or as additives.

Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies

Understanding the relationship between the structure of a molecule and its chemical reactivity is a fundamental aspect of chemistry. "2-Butanone, 3-(formyloxy)-" provides a simple yet versatile platform for such studies. By systematically modifying the structure of this compound and observing the effect on its reactivity, valuable insights can be gained.

For example, derivatives with different substituents at the α- or β-positions can be synthesized to study the electronic and steric effects on the reactivity of the ketone and the formyloxy group. The table below outlines some possible derivatives and the focus of their structure-reactivity studies.

| Derivative | Modification | Focus of Study |

| 3-(formyloxy)-3-methyl-2-butanone | Methyl group at C3 | Steric hindrance at the α-position |

| 1-phenyl-2-butanone, 3-(formyloxy)- | Phenyl group at C1 | Electronic effects on the ketone |

| 2-Butanone (B6335102), 3-(acetoxy)- | Acetoxy group instead of formyloxy | Reactivity of different ester groups |

By studying the kinetics and mechanisms of reactions of these derivatives, a deeper understanding of the factors that govern chemical reactivity can be achieved. This knowledge is crucial for the rational design of new synthetic methodologies and for the development of new molecules with desired properties.

Advanced Analytical Methodologies for Research and Monitoring of 2 Butanone, 3 Formyloxy

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatographic methods are paramount for separating 2-Butanone (B6335102), 3-(formyloxy)- from other components in a sample, which is a critical prerequisite for accurate quantification and identification. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its matrix.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Given the expected volatility of 2-Butanone, 3-(formyloxy)-, GC-MS is a highly suitable method for its detection. The technique combines the superior separation capability of gas chromatography with the powerful identification and quantification ability of mass spectrometry.

For trace analysis, headspace sampling or solid-phase microextraction (SPME) can be utilized to pre-concentrate the analyte from a sample matrix, thereby enhancing detection sensitivity. researchgate.netalsenvironmental.co.uk In GC, the choice of the capillary column is critical. A mid-polarity column, such as one with a cyanopropylphenyl or trifluoropropyl stationary phase, would be appropriate to achieve good separation of the polar ketone and ester functionalities from other matrix components. open.ac.uk The mass spectrometer, typically a quadrupole or ion trap, fragments the eluting molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification. For trace quantification, operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity by focusing only on characteristic fragment ions of the target analyte. In some cases, derivatization may be employed to improve chromatographic behavior or detection sensitivity, for instance, derivatizing the formate (B1220265) ester to a more stable ester. nih.govgcms.cz

Table 1: Illustrative GC-MS Parameters for Volatile Ketone and Ester Analysis This table presents typical starting parameters for method development, based on general analyses of similar compounds, as specific data for 2-Butanone, 3-(formyloxy)- is not available.

| Parameter | Setting | Purpose |

|---|---|---|

| Injector | Splitless or PTV | To transfer the maximum amount of analyte onto the column for trace analysis. ucl.ac.uk |

| Column | e.g., DB-5MS (30 m x 0.25 mm, 0.25 µm) or DB-WAX | DB-5MS provides good general-purpose separation; a polar wax column can enhance retention and selectivity for polar analytes. mt.com |

| Carrier Gas | Helium at a constant flow of ~1 mL/min | Inert gas to carry the sample through the column. ucl.ac.uk |

| Oven Program | Initial 40°C (hold 2 min), ramp to 240°C at 10°C/min | Temperature gradient to separate compounds based on boiling point and polarity. ucl.ac.uk |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy to generate reproducible fragmentation patterns for library matching. ucl.ac.uk |

| MS Mode | Full Scan (for identification) or SIM (for quantification) | Full scan acquires all ions for identification; SIM monitors specific ions for higher sensitivity. nih.gov |

While GC-MS is ideal for the direct analysis of 2-Butanone, 3-(formyloxy)-, High-Performance Liquid Chromatography (HPLC) becomes the method of choice if the compound is present as a non-volatile derivative or if it is thermally unstable. marinelipids.ca A significant challenge in using HPLC for small ketones is the lack of a strong chromophore, which is necessary for standard UV-Vis detection. mdpi.com

To overcome this, pre-column derivatization is a common strategy. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the ketone group to form a hydrazone derivative that is highly responsive to UV detection. mdpi.com This approach allows for sensitive quantification of ketones in various matrices. nih.gov The separation is typically achieved using reversed-phase HPLC on a C18 column with a mobile phase consisting of an acetonitrile-water or methanol-water gradient. mdpi.comtandfonline.comosti.gov

Table 2: Representative HPLC-UV Method Parameters for Ketone Analysis via Derivatization This table illustrates a typical method for analyzing ketones after derivatization, as would be applicable to 2-Butanone, 3-(formyloxy)-.

| Parameter | Setting | Purpose |

|---|---|---|

| Derivatization Reagent | 2,4-Dinitrophenylhydrazine (DNPH) | Reacts with the carbonyl group to form a UV-active derivative. mdpi.com |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for separating organic molecules of moderate polarity. mdpi.com |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water | Elutes compounds based on their hydrophobicity. mdpi.comtandfonline.com |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at the maximum wavelength of the derivative (e.g., ~365 nm for DNPH derivatives). mdpi.com |

| Flow Rate | ~1.0 mL/min | Typical flow rate for standard analytical HPLC columns. tandfonline.com |

Hyphenated Techniques for Enhanced Characterization (e.g., GCxGC-MS, LC-MS/MS)

For highly complex samples where standard chromatography may fail to resolve the target analyte from interferences, more advanced hyphenated techniques are required.

Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers a significant leap in separation power. researchgate.netacs.org In this technique, the sample is subjected to two distinct columns with different separation mechanisms (e.g., a non-polar column followed by a polar column). open.ac.ukgcms.cz This results in a highly structured two-dimensional chromatogram that can resolve thousands of compounds, making it exceptionally powerful for analyzing complex volatile profiles and identifying trace components that would otherwise co-elute. nih.govresearchgate.net This method would be ideal for detecting 2-Butanone, 3-(formyloxy)- in environmental or biological samples with numerous other volatile organic compounds. whiterose.ac.uk

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for the sensitive and selective analysis of compounds in complex matrices, often without derivatization. alsenvironmental.co.uknih.gov While direct analysis of underivatized 2-Butanone, 3-(formyloxy)- might be challenging due to poor retention on reversed-phase columns and low ionization efficiency, derivatization can be employed. nih.govresearchgate.net For instance, reacting the ketone with an agent like O-benzylhydroxylamine introduces a readily ionizable group. nih.govresearchgate.net The power of LC-MS/MS lies in its specificity; the first mass spectrometer (MS1) selects the molecular ion of the derivatized analyte, which is then fragmented, and a specific fragment ion is monitored by the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), drastically reduces chemical noise and allows for highly sensitive quantification, even at femtomole levels. nih.govshimadzu.com.au

On-line Monitoring of Reaction Progress and Product Formation Using Advanced Spectroscopy

Understanding the kinetics of formation or consumption of 2-Butanone, 3-(formyloxy)- in a chemical process requires real-time analytical tools. In-situ spectroscopic techniques are perfectly suited for this purpose, as they can monitor the reaction mixture directly without sampling. mt.comacs.org

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for online reaction monitoring. mt.com By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked in real-time. The formation of 2-Butanone, 3-(formyloxy)- could be monitored by observing the appearance and growth of its characteristic carbonyl (C=O) stretching bands for the ketone (around 1715 cm⁻¹) and the formate ester (around 1730 cm⁻¹), while simultaneously tracking the disappearance of reactant peaks. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly with a flow-through cell, can also provide detailed real-time information on reaction progress. acs.org In-situ NMR can distinguish between different isomers and provide quantitative data on all NMR-active species in the reaction mixture, offering deep mechanistic insights into the formation pathways of the target compound. acs.org

Environmental Transformation Pathways of 2 Butanone, 3 Formyloxy Academic Perspective

Atmospheric Chemistry and Degradation Mechanisms (e.g., reaction with hydroxyl radicals)

In the atmosphere, the primary degradation pathway for organic compounds like 2-Butanone (B6335102), 3-(formyloxy)- is expected to be its reaction with hydroxyl (•OH) radicals. For the related compound 2-butanone, this reaction is a significant removal process. cdc.gov The presence of a formyloxy group is not expected to significantly alter this primary atmospheric sink.

The reaction with hydroxyl radicals initiates a cascade of oxidation reactions, leading to the breakdown of the parent molecule into smaller, more oxidized fragments. While specific products for 2-Butanone, 3-(formyloxy)- have not been documented, by analogy to other ketones, the reaction is likely to proceed via hydrogen abstraction from the carbon backbone. The atmospheric lifetime of 2-butanone is relatively short, suggesting it is not transported over long distances from its point of release. cdc.gov A similar atmospheric residence time can be anticipated for 2-Butanone, 3-(formyloxy)-.

Table 1: Inferred Atmospheric Degradation of 2-Butanone, 3-(formyloxy)-

| Degradation Pathway | Reactant | Expected Significance | Inferred Products |

| Hydroxyl Radical Reaction | •OH | High | Carbonyl fragments, CO2, H2O |

| Direct Photolysis | Sunlight | Low to Moderate | Potential for photodecomposition based on related nitrooxy ketones copernicus.org |

| Ozonolysis | O3 | Low | Not a primary pathway for ketones |

Aquatic and Terrestrial Biodegradation Mechanisms: Microbial Pathways and Kinetics

In aquatic and terrestrial environments, biodegradation by microorganisms is anticipated to be a key removal mechanism for 2-Butanone, 3-(formyloxy)-. The parent compound, 2-butanone, is known to be biodegradable under both aerobic and anaerobic conditions. cdc.gov The ester linkage in the formyloxy group is also susceptible to microbial hydrolysis.

Microbial enzymes, such as esterases, would likely hydrolyze the formyloxy group, yielding 3-hydroxy-2-butanone and formic acid. Both of these breakdown products are readily biodegradable. Following or preceding hydrolysis, the ketone group can be metabolized through various microbial pathways. For instance, some bacteria can utilize short-chain ketones as a carbon and energy source. nih.gov The degradation of 2-butanone has been shown to produce propionate (B1217596) in some pure culture studies. cdc.gov

Table 2: Inferred Biodegradation Pathways of 2-Butanone, 3-(formyloxy)-

| Environment | Condition | Key Microbial Process | Initial Breakdown Products |

| Aquatic | Aerobic | Ester Hydrolysis & Ketone Oxidation | 3-hydroxy-2-butanone, Formic Acid, Propionate cdc.gov |

| Aquatic | Anaerobic | Ester Hydrolysis & Ketone Fermentation | 3-hydroxy-2-butanone, Formic Acid, Methane cdc.gov |

| Terrestrial (Soil) | Aerobic/Anaerobic | Similar to aquatic environments | 3-hydroxy-2-butanone, Formic Acid |

Photochemical Degradation Studies and Mechanisms

Direct photochemical degradation (photolysis) of 2-Butanone, 3-(formyloxy)- in the environment is a potential, though likely secondary, transformation pathway. While direct photolysis of 2-butanone in water is not considered a significant process cdc.gov, the presence of the formyloxy group could influence its photochemical behavior.

Studies on analogous compounds, such as α-nitrooxy ketones (e.g., 3-nitrooxy-2-butanone), have indicated that photolysis can be a dominant atmospheric sink. copernicus.org The interaction between the carbonyl (C=O) and the adjacent oxy (-O-) functional group can enhance UV light absorption and lead to photodecomposition. copernicus.org Therefore, it is plausible that 2-Butanone, 3-(formyloxy)- could undergo photolysis, particularly in the atmosphere and the sunlit surface layers of aquatic systems. The mechanism would likely involve the cleavage of the formyloxy group or rearrangement of the molecule upon absorption of UV radiation. However, without specific experimental data, the quantum yield and environmental significance of this pathway remain speculative.

Mechanistic Understanding of Environmental Fate and Persistence

In the atmosphere, rapid reaction with hydroxyl radicals will likely be the primary removal mechanism, preventing long-range transport. In soil and water, the compound is expected to be readily biodegradable. The initial and crucial step in its aquatic and terrestrial degradation is likely the microbial hydrolysis of the ester bond, a common and relatively fast biological reaction. The resulting products, 3-hydroxy-2-butanone and formic acid, are simple organic molecules that can be further mineralized by a wide range of microorganisms.

Future Research Directions and Emerging Paradigms in 2 Butanone, 3 Formyloxy Chemistry

Integration of Machine Learning and Artificial Intelligence in Synthetic Pathway Design and Optimization

Table 1: Hypothetical Machine Learning Model Inputs and Predicted Outputs for the Synthesis of 2-Butanone (B6335102), 3-(formyloxy)- (This table is an illustrative example of how a predictive model might be used and does not represent real experimental data.)

| Catalyst | Formylating Agent | Solvent | Temperature (°C) | Predicted Yield (%) | Confidence Score |

| DMAP | Formic Acid/DCC | Dichloromethane | 25 | 75 | 0.92 |

| None | Acetic Formic Anhydride | Tetrahydrofuran | 0 | 88 | 0.89 |

| Fe(III) Chloride | Ethyl Formate (B1220265) | Solvent-free | 80 | 65 | 0.85 |

| Zirconium Oxide | Formic Acid | Toluene (B28343) | 110 | 92 | 0.95 |

Development of Sustainable Synthesis Methods and Catalytic Innovations for 2-Butanone, 3-(formyloxy)-

In line with the principles of green chemistry, future synthetic routes to 2-Butanone, 3-(formyloxy)- should prioritize environmental benignity, atom economy, and the use of renewable resources. rsc.orgacademie-sciences.fr A promising avenue is the use of formic acid as a sustainable C1 source for the formylation of acetoin (B143602). acs.org Formic acid can be produced from the hydrogenation of CO2 or the processing of biomass, making it an attractive green reagent. acs.org

Research efforts could focus on developing catalyst-free methods, potentially using neat reaction conditions or ultrasound irradiation to promote the reaction, thereby simplifying purification and reducing waste. academie-sciences.fracs.orgscholarsresearchlibrary.com Alternatively, the development of novel catalysts could provide highly efficient and selective pathways. This includes exploring:

Homogeneous Catalysis: Designing organocatalysts or earth-abundant metal complexes (e.g., based on iron or titanium) that can operate under mild conditions. mdpi.comnih.gov

Heterogeneous Catalysis: Utilizing solid catalysts, such as functionalized metal oxides or supported catalysts, which allow for easy separation and recycling, a key advantage for continuous flow manufacturing processes. mdpi.comrsc.org The conversion of α-hydroxy acids to α-keto esters using heterogeneous catalysts is a well-aligned precedent. mdpi.com

The ultimate goal is to design a process that is not only efficient and high-yielding but also safe, scalable, and environmentally responsible, moving beyond traditional methods that often rely on toxic reagents and harsh conditions. scholarsresearchlibrary.comresearchgate.net

Table 2: Comparison of Hypothetical Traditional vs. Sustainable Synthetic Routes (This table is a conceptual comparison and does not represent real experimental data.)

| Parameter | Traditional Route (e.g., using Acyl Chloride) | Sustainable Route (e.g., using Formic Acid) |

| Formylating Agent | Formyl Chloride | Formic Acid |

| Catalyst | Stoichiometric Base (e.g., Pyridine) | Catalytic (e.g., 5 mol% reusable solid acid) or Catalyst-Free |

| Solvent | Chlorinated Solvents (e.g., CH2Cl2) | Greener Solvents (e.g., 2-MeTHF) or Solvent-Free |

| Byproduct | Pyridinium Hydrochloride Salt | Water |

| Atom Economy | Low | High |

| Process Safety | Use of corrosive and toxic reagents | Use of biodegradable and less hazardous reagents. acs.org |

Exploration of Novel Reactivity Patterns and Unconventional Applications

The structure of 2-Butanone, 3-(formyloxy)- features an α-acyloxy ketone motif, which suggests a rich and underexplored reactivity profile. researchgate.net While the chemistry of simple ketones and esters is well-understood, the interplay between these two functional groups in a single molecule can lead to unique chemical behavior. ic.ac.uk

Future research should systematically investigate its reactivity:

Reactions at the Carbonyl Group: Standard ketone chemistry, such as condensation reactions, could be explored to build larger molecules. The adjacent formyloxy group may influence stereoselectivity.

Reactivity at the α-Carbon: The protons alpha to the ketone are acidic and can be removed to form an enolate, a key intermediate for C-C bond formation. libretexts.org The stability and subsequent reactivity of this enolate could be tuned by the electronic properties of the formyloxy group.

Vinylogous Reactivity: Analogous to α,β-unsaturated systems, the molecule could be susceptible to conjugate addition-elimination type reactions, where a nucleophile attacks the carbonyl and displaces the formate anion. wikipedia.org

Radical Reactions: Modern synthetic methods, such as photoredox or transition-metal catalysis, could be used to generate radical intermediates, opening pathways to novel transformations not accessible through traditional ionic chemistry. nih.gov

Exploring these patterns could position 2-Butanone, 3-(formyloxy)- as a versatile synthetic building block. For example, it could serve as a precursor to functionalized heterocycles or as a linchpin in the total synthesis of complex natural products.

Table 3: Potential Unconventional Reactions and Hypothetical Products (This table outlines speculative research avenues.)

| Reaction Type | Catalyst/Reagent Class | Plausible Transformation | Hypothetical Product |

| Reductive Coupling | Low-valent Titanium (e.g., Ti(III)) | Intramolecular pinacol-type coupling after formate cleavage | Substituted Cyclopropanediol |

| Photoredox Catalysis | Iridium or Ruthenium photocatalyst | Generation of an α-keto radical for conjugate addition | Functionalized 1,4-dicarbonyl compound |

| Rearrangement | Lewis or Brønsted Acid | 1,2-acyl migration | Isomeric α-hydroxy-β-diketone |

| Annulation | Rhodium or Palladium catalyst | Reaction with alkynes or dienes | Substituted furan (B31954) or cyclopentenone derivatives |

Advanced Materials Science: Potential Integration into Polymer or Supramolecular Architectures

The functional groups within 2-Butanone, 3-(formyloxy)- make it a candidate for integration into advanced materials. Small molecules with well-defined functional handles are essential building blocks (monomers or tectons) for creating polymers and ordered supramolecular assemblies.

Potential avenues for materials science research include:

Polymer Synthesis: The molecule could be bifunctional. The ketone could undergo aldol-type polycondensation, while the ester could be used in transesterification polymerization. This could lead to novel polyesters or polyketones with tailored properties.

Supramolecular Assembly: The ketone's carbonyl oxygen can act as a hydrogen bond acceptor, enabling the formation of self-assembled structures like tapes or rosettes when combined with complementary hydrogen bond donors. These ordered architectures are of interest in fields like crystal engineering and functional materials.

Functional Additive: It could be used as a reactive additive in polymer formulations, where it could be grafted onto a polymer backbone or act as a cross-linking agent upon thermal or chemical initiation. Its precursor, acetoin, is already noted as a potential C4 platform chemical, suggesting value in its derivatives. researchgate.net

Investigating how this molecule interacts with itself and other molecules could lead to the design of new materials with specific thermal, mechanical, or optical properties.

Table 4: Hypothetical Applications in Materials Science (This table presents conceptual applications for future exploration.)

| Application Area | Role of 2-Butanone, 3-(formyloxy)- | Key Interaction/Reaction | Potential Material Property |

| Polyester Synthesis | Monomer | Polytransesterification with a diol | Biodegradability, tunable thermal properties |

| Supramolecular Gels | Gelator | Hydrogen bonding and van der Waals forces | Stimuli-responsive soft material |

| Reactive Polymer Additive | Cross-linker | C-H activation or condensation with polymer backbone | Increased polymer network rigidity and thermal stability |

| Surface Modification | Anchoring group | Reaction of the ketone with a functionalized surface | Creation of a reactive chemical handle on a material surface |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.